(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
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Overview
Description
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s unique stereochemistry and functional groups make it a valuable building block in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Methylation: The protected piperidine undergoes methylation at the 2-position using methylating agents like methyl iodide or dimethyl sulfate.
Carboxylation: The 4-position of the piperidine ring is carboxylated using reagents such as carbon dioxide or carboxylating agents under basic conditions.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The compound’s stereochemistry plays a crucial role in its interaction with biological targets, influencing binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-methylglutamate: A potent and selective agonist at kainate receptors.
(2S,4R)-4-fluoroglutamine: Used as a PET tracer in myeloma research.
Uniqueness
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which make it a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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